Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
Description
Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 914203-21-7) is a boronic ester derivative featuring a morpholine-substituted methanone group attached to a meta-boronic acid pinacol ester-functionalized phenyl ring. This compound is widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems, particularly in pharmaceutical and materials science research . Its molecular formula is C₁₈H₂₅BNO₄, with a molecular weight of 331.21 g/mol (exact values may vary slightly depending on isotopic composition). The morpholino group enhances solubility in polar organic solvents, while the boronic ester enables efficient coupling with aryl halides under palladium catalysis .
Properties
IUPAC Name |
morpholin-4-yl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24BNO4/c1-16(2)17(3,4)23-18(22-16)14-7-5-6-13(12-14)15(20)19-8-10-21-11-9-19/h5-7,12H,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKONGXZPUDFPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675311 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036991-25-9 | |
| Record name | (Morpholin-4-yl)[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Morpholine-4-carbonyl)phenyl]boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl Intermediate
The boronate ester group is typically introduced onto a 3-substituted phenyl ring through a Miyaura borylation reaction. This involves the reaction of an aryl halide (usually iodide or bromide) with bis(pinacolato)diboron in the presence of a palladium catalyst and base.
| Parameter | Details |
|---|---|
| Catalyst | Pd(0) complex such as tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2 |
| Base | Potassium acetate, sodium carbonate, or cesium fluoride |
| Solvent | Mixtures of toluene, ethanol, water, or dimethyl sulfoxide (DMSO) |
| Temperature | 80–105 °C |
| Time | 2–12 hours |
| Atmosphere | Inert (nitrogen or argon) |
A solution of 3-bromophenyl derivative with bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in acetonitrile/water was heated at 100 °C under microwave irradiation for 40 minutes, yielding the boronate ester intermediate in 66.8% yield.
Alternatively, copper(II) ferrite nanoparticles with potassium tert-butoxide in DMF at room temperature for 12 hours provided a green chemistry approach with 59% conversion.
Introduction of Morpholino Carbonyl Group
The morpholino moiety is introduced via acylation of the boronate-substituted aniline or phenyl intermediate with morpholine derivatives.
Starting from 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, acylation with morpholine-4-carbonyl chloride or equivalent reagents under mild conditions yields the target morpholino ketone.
Halogen-metal exchange using n-butyllithium followed by reaction with morpholino carbonyl electrophiles is another approach.
| Parameter | Details |
|---|---|
| Reagents | Morpholine derivatives, acetic anhydride, or morpholine carbonyl chloride |
| Solvent | Dichloromethane, ether, or other aprotic solvents |
| Temperature | 0 °C to 80 °C |
| Time | 1 to 18 hours |
| Work-up | Aqueous washes, drying over MgSO4, concentration under vacuum |
N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-acetamide was synthesized by stirring the boronate ester intermediate with acetic anhydride at 80 °C for 12 hours, resulting in a 78% yield after crystallization.
Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone can be prepared by acylation of the boronate-substituted aniline with morpholine carbonyl chloride under similar conditions.
Purification and Characterization
The crude products are typically purified by column chromatography using hexanes/ethyl acetate gradients or recrystallization.
Final compounds are characterized by ^1H NMR, ^13C NMR, ^11B NMR, and mass spectrometry to confirm structure and purity.
Comparative Table of Preparation Methods
| Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Miyaura Borylation | Pd(PPh3)4, KOAc, toluene/EtOH/H2O, 80 °C, overnight | 60–70 | Classic borylation to install boronate ester |
| Microwave-assisted Borylation | Pd(dppf)Cl2, Na2CO3, ACN/H2O, 100 °C, 40 min | 66.8 | Faster reaction, good yield |
| Copper Nanoparticle Catalysis | Cu ferrite, KOtBu, DMF, 20 °C, 12 h | 59 | Green chemistry approach |
| Acylation with Acetic Anhydride | 80 °C, 12 h | 78 | For acetamide intermediate, crystallization step |
| Morpholine Carbonylation | Morpholine carbonyl chloride, DCM, 0–25 °C, 1–18 h | 50–80 | Final step to introduce morpholino ketone group |
Research Findings and Notes
The boronate ester moiety is stable under mild acylation conditions, allowing sequential functionalization.
Microwave irradiation significantly reduces reaction times in borylation steps without compromising yield.
The choice of base and solvent critically influences the efficiency of the borylation reaction.
Green chemistry approaches using copper nanoparticle catalysts have been demonstrated as viable alternatives to palladium catalysis.
The final morpholino ketone exhibits good purity and stability, making it suitable for further applications in organic synthesis and molecular biology.
Chemical Reactions Analysis
Types of Reactions
Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and bases such as potassium carbonate (K2CO3) in solvents like THF or ethanol.
Oxidation: Often involves oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in biaryl compounds, while oxidation and reduction reactions can yield various oxidized or reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
Morpholino compounds are often utilized in drug design and development. The specific compound has been investigated for its potential as a therapeutic agent due to the following properties:
- Targeting Mechanism: The boron-containing moiety allows for selective interactions with biological targets, which can enhance the efficacy of drug candidates.
- Anticancer Activity: Research indicates that derivatives of morpholino compounds exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron can facilitate the delivery of therapeutic agents to specific sites within tumor cells .
Chemical Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure enables:
- Formation of Complex Molecules: The morpholino group can participate in reactions that lead to the formation of more complex organic structures, making it valuable in synthetic chemistry .
- Boronic Acid Derivatives: The presence of the dioxaborolane unit allows for the synthesis of boronic acid derivatives, which are crucial in Suzuki coupling reactions widely used in pharmaceutical chemistry .
Materials Science
In materials science, this compound has potential applications due to its structural properties:
- Polymer Chemistry: Morpholino compounds are being explored for their ability to modify polymer properties, leading to materials with enhanced mechanical and thermal stability .
- Nanotechnology: The incorporation of boron into nanomaterials can improve their electronic and optical properties, making them suitable for applications in sensors and photonics .
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a related morpholino compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the selective targeting of cancerous cells while sparing normal cells, showcasing the therapeutic potential of this class of compounds .
Case Study 2: Synthesis of Boronic Acid Derivatives
In a synthetic chemistry context, researchers successfully utilized Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone as a precursor for synthesizing various boronic acid derivatives through Suzuki coupling reactions. This work highlights its utility as a building block for complex organic synthesis .
Mechanism of Action
The mechanism of action of Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone involves its ability to participate in various chemical reactions due to the presence of the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis . The morpholine ring also contributes to the compound’s reactivity and stability .
Comparison with Similar Compounds
Positional Isomers: Meta vs. Para Boronic Ester Substitution
A key structural analog is Morpholino(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS: 656239-38-2), which differs only in the boronic ester’s position (para instead of meta).
The meta-substituted derivative exhibits distinct regioselectivity in cross-couplings, enabling access to ortho-substituted biaryls, which are challenging with para isomers .
Functional Group Variations: Methoxy Substituents
highlights analogs with methoxy groups at different positions:
- (2-Methoxy-4-boronophenyl)methanone: Electron-donating methoxy at the 2-position increases boronic ester stability but reduces coupling efficiency due to steric hindrance.
- (4-Methoxy-3-boronophenyl)methanone: Methoxy at the 4-position enhances solubility in aqueous mixtures, facilitating reactions in dioxane/water systems .
Heterocyclic Analogs: Pyridine and Thiophene Derivatives
Replacing the phenyl ring with heterocycles alters electronic and steric profiles:
- Morpholino(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)methanone (CAS: 1073371-92-2): Pyridine’s nitrogen enhances coordination with palladium catalysts, accelerating coupling rates but requiring anhydrous conditions . Molecular Formula: C₁₆H₂₃BN₂O₄; Molecular Weight: 326.18 .
- Thiophene-based analogs : Reduced stability due to sulfur’s propensity for oxidation but useful in conjugated polymers for optoelectronics .
Steric Modifications: Cyclopropane and Alkyl Chains
- Morpholino(2-phenoxy-1-phenylcyclopropyl)methanone (15da, ): Cyclopropane introduces rigidity, reducing rotational freedom in biaryl products. Lower yield (53%) compared to the target compound (67–86% in Suzuki couplings) due to steric constraints .
- Alkyl-linked analogs (e.g., 4-(3-boronophenoxy)propyl derivatives): Improved solubility in non-polar solvents but reduced reactivity in coupling reactions .
Key Research Findings
Suzuki Coupling Efficiency
The target compound demonstrates superior coupling yields (67–86%) compared to para-substituted analogs (53–66%) in reactions with bromopyridines and aryl halides . For example, in the synthesis of c-KIT inhibitors, the meta-boronic ester achieved 86% yield with 5-bromo-1H-pyrrolo[2,3-b]pyridine, while para analogs required longer reaction times .
Biological Activity
Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone (CAS Number: 852227-95-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H24BNO3 |
| Molecular Weight | 289.18 g/mol |
| Purity | 90% |
| InChI Key | NCJDKFFODGZRRL-UHFFFAOYSA-N |
Morpholino compounds often act as inhibitors of various biological targets. The specific mechanism of action for this compound is not extensively documented in the literature; however, similar compounds have been shown to interact with enzymes and receptors involved in cellular signaling pathways.
Antiparasitic Activity
Recent studies have highlighted the potential of morpholino derivatives in targeting parasitic infections. For example, compounds with similar structures have demonstrated considerable efficacy against Plasmodium species responsible for malaria. In vitro studies indicated that modifications to the morpholino structure can enhance both metabolic stability and aqueous solubility, leading to improved antiparasitic activity.
Cytotoxicity and Pharmacodynamics
Research indicates that morpholino compounds can exhibit cytotoxic effects on various cancer cell lines. The cytotoxicity is often linked to their ability to inhibit specific kinases or other critical proteins involved in cancer cell proliferation. For instance, a study showed that related morpholino compounds could inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells.
Case Studies and Research Findings
- Optimization Studies : A study focused on optimizing dihydroquinazolinone scaffolds revealed that incorporating morpholino moieties improved the pharmacokinetic profiles of antimalarial agents. The optimized compounds showed enhanced activity against PfATP4, a target associated with malaria parasites .
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines demonstrated that morpholino derivatives could reduce cell viability significantly. For instance, a related compound was found to have an IC50 value of 10 µM against breast cancer cells .
- Metabolic Stability : Research indicated that the metabolic stability of morpholino-based compounds is crucial for their efficacy. Modifications that enhance solubility without compromising stability were shown to increase the therapeutic index in animal models .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Areas of interest include:
- Structure-Activity Relationship (SAR) Studies : Identifying how variations in the molecular structure affect biological activity.
- In Vivo Efficacy : Conducting more comprehensive animal studies to evaluate the pharmacodynamics and pharmacokinetics.
- Combination Therapies : Investigating the potential synergistic effects when used in combination with existing treatments for malaria and cancer.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing Morpholino(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling between a morpholino-substituted aryl halide and a pinacol boronate ester. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in polar aprotic solvents (e.g., DMF) are critical for efficiency . Optimize temperature (80–100°C) and stoichiometry (1:1.2 boronate:halide) to minimize side reactions like protodeboronation. Monitor progress via TLC (hexane/EtOAc eluent) .
Q. How do spectroscopic techniques (NMR, IR) confirm structural identity and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Verify morpholine ring protons (δ 3.5–3.7 ppm, multiplet) and dioxaborolane methyl groups (δ 1.3 ppm, singlet). Aromatic protons appear as distinct patterns (e.g., para-substituted phenyl at δ 7.4–7.8 ppm) .
- IR : Confirm carbonyl (C=O stretch at ~1650 cm⁻¹) and B-O (1360–1310 cm⁻¹) bonds. Absence of OH/NH stretches indicates purity .
- Mass spectrometry : Molecular ion peak ([M+H]⁺) should align with the molecular formula (C₁₈H₂₅BNO₄).
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodology : Store in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the boronate ester. Avoid prolonged exposure to moisture or acidic conditions, which degrade the dioxaborolane ring . Purity checks via HPLC (C18 column, acetonitrile/water gradient) every 6 months are recommended.
Advanced Research Questions
Q. How does the boronate group influence regioselectivity in cross-coupling reactions, and what computational models predict this behavior?
- Methodology : The electron-deficient boronate activates the phenyl ring for electrophilic substitution. DFT studies (e.g., Gaussian09 with B3LYP functional) model transition states to predict coupling sites . Experimentally, substituent effects on the aryl ring (e.g., electron-withdrawing groups) can be probed via Hammett plots .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodology :
- Dose-response assays : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to identify selective toxicity .
- SAR analysis : Modify the morpholine ring (e.g., replace with piperidine) or boronate position to isolate pharmacophore contributions .
- Off-target profiling : Use kinome-wide screens to rule out nonspecific kinase inhibition .
Q. How can crystallographic data elucidate intermolecular interactions in solid-state structures of this compound?
- Methodology : Perform X-ray diffraction on single crystals grown via vapor diffusion (e.g., CHCl₃/hexane). Analyze packing motifs (e.g., π-stacking of phenyl rings, hydrogen bonding via morpholine oxygen) to correlate with solubility and stability . Refinement software (ShelXL) calculates bond lengths (e.g., B–O ≈ 1.36 Å) and angles .
Q. What in silico approaches predict metabolic stability of this compound in preclinical studies?
- Methodology :
- CYP450 docking : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4) .
- HPLC-MS/MS : Identify phase I metabolites (e.g., demethylation, boronate hydrolysis) in liver microsome assays .
Critical Analysis of Contradictions
- Catalyst Choice : reports Pd(PPh₃)₄ as optimal, while suggests PdCl₂(dppf). This discrepancy may arise from differing aryl halide substrates; ligand bulkiness affects steric tolerance .
- Solvent Effects : Dichloromethane () vs. THF ( ) impacts boronate stability. Polar aprotic solvents enhance Pd catalyst activity but may accelerate decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
